N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-16(17-21-11-4-1-2-5-13(11)24-17)20-10-12-15(19-8-7-18-12)14-6-3-9-23-14/h1-9H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSKBUSZNIQDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene derivatives are synthesized through the Gewald reaction, Paal–Knorr reaction, or Fiesselmann synthesis . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
The structural features of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide suggest significant biological interactions. Compounds containing benzo[d]thiazole derivatives have been widely studied for their pharmacological properties, including:
- Anticancer Activity : Research indicates that derivatives of benzo[d]thiazole exhibit cytotoxic effects against various cancer cell lines. The incorporation of thiophene and pyrazine moieties may enhance these effects due to their ability to interact with biological macromolecules, potentially leading to apoptosis in cancer cells .
- Antimicrobial Properties : Compounds similar to this compound have demonstrated antibacterial and antifungal activities. The heterocyclic nature of the compound allows it to disrupt microbial cell membranes or interfere with metabolic pathways .
Table 1: Summary of Therapeutic Applications
| Application Type | Description |
|---|---|
| Anticancer | Potential to inhibit tumor growth through apoptosis induction |
| Antimicrobial | Effective against a range of bacterial and fungal pathogens |
| Anti-inflammatory | May reduce inflammation through modulation of immune responses |
| Enzyme Inhibition | Possible inhibition of specific kinases involved in disease pathways |
Case Studies:
- Anticancer Studies : A study reported that derivatives similar to N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range .
- Antimicrobial Efficacy : In vitro testing showed that compounds with similar structures had minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Candida albicans, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
(a) Benzothiazole vs. Benzothiadiazole
The compound N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 2034424-87-6) replaces the benzothiazole ring with a benzothiadiazole system. However, the benzothiadiazole may reduce metabolic stability compared to benzothiazole due to increased susceptibility to enzymatic oxidation .
(b) Thiophene-Pyrazine Linkage
Compounds such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS 872704-30-8) and N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl) sulfonamides (e.g., compounds 85–93) share the thiophene-heteroaromatic motif. The pyrazine ring in the target compound offers a planar, π-deficient system, which may facilitate stacking interactions with aromatic residues in enzyme active sites, contrasting with pyridazine or thiadiazole derivatives that exhibit different electronic profiles .
Substituent Variations
(a) Amide Side Chains
Analog N-(3-(Naphthalen-2-yl)propyl)benzo[d]thiazole-2-carboxamide (compound 14, ) replaces the pyrazine-thiophene unit with a naphthalene-propyl group. This hydrophobic substituent enhances lipid solubility but may reduce target specificity compared to the thiophene-pyrazine system, which balances lipophilicity and hydrogen-bonding capacity .
(b) Sulfonamide Derivatives
Compounds 85–93 () incorporate sulfonamide groups on the benzothiazole-thiophene scaffold.
Physicochemical Properties
Biological Activity
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and the implications of its structural features.
Compound Overview
- Chemical Structure : The compound features a complex structure combining thiophene, pyrazine, and benzo[d]thiazole moieties, which are known to confer various biological properties.
- Molecular Formula : CHNOS
- Molecular Weight : 352.4 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets. The presence of electron-withdrawing groups enhances its reactivity and binding affinity to target proteins.
Targeted Biological Activities
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or modulation of cell signaling pathways.
- Antimicrobial Properties : The thiazole and thiophene derivatives have been reported to possess antimicrobial activities against various pathogens, including bacteria and fungi. This is likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines.
Research Findings and Case Studies
Recent studies have highlighted the biological efficacy of this compound:
Table 1: Biological Activity Summary
Case Study: Anticancer Efficacy
In a study evaluating the anticancer potential of similar thiazole derivatives, compounds were tested against various cancer cell lines, including breast and colon cancer. The results indicated that modifications at the benzo[d]thiazole position significantly enhanced cytotoxicity, with some derivatives achieving IC values below 5 µM.
Case Study: Antimicrobial Activity
A series of experiments assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This compound demonstrated potent activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the thiophene and pyrazine rings can lead to enhanced potency and selectivity against desired targets.
Key Insights from SAR Studies:
- Substituent Effects : Electron-withdrawing groups at specific positions on the thiophene ring enhance binding affinity.
- Ring Modifications : Alterations in the pyrazine moiety can improve solubility and bioavailability, which are critical for therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrazine-thiophene-benzo[d]thiazole scaffold?
- Methodology : The synthesis typically involves sequential coupling and cyclization steps. For example, the pyrazine core can be functionalized via nucleophilic substitution or cross-coupling reactions with thiophene derivatives. A methylene linker (e.g., –CH2–) is introduced between the pyrazine and benzo[d]thiazole moieties through reductive amination or alkylation. Key reagents include HONH2·HCl for amidoxime formation and triethylamine for base-mediated coupling (see Example 4 in ). Purification often employs silica-gel chromatography or preparative HPLC .
Q. How can spectroscopic techniques (NMR, LCMS) validate the structural integrity of this compound?
- Methodology :
- 1H-NMR : Focus on aromatic proton splitting patterns (e.g., pyrazine protons at δ 8.6–8.9 ppm, thiophene protons at δ 6.8–7.5 ppm) and methylene linker integration (δ 3.2–4.0 ppm). Coupling constants (e.g., J = 2.3–2.4 Hz for pyrazine protons) confirm substitution patterns .
- LCMS/ESI-MS : Monitor molecular ion peaks (e.g., [M+H]+) and isotopic patterns to confirm molecular weight. For intermediates, track mass shifts (e.g., +16 Da for hydroxylamine adducts) .
Q. What computational methods predict the electronic properties of this heterocyclic system?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model electron distribution. The Lee-Yang-Parr (LYP) correlation functional ( ) is suitable for assessing charge transfer in the thiophene-pyrazine system. Exact exchange terms ( ) improve accuracy for thermochemical properties like bond dissociation energies .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of pyrazine functionalization?
- Methodology :
- Steric effects : Bulky substituents at the pyrazine 3-position (e.g., thiophen-2-yl) direct electrophilic attacks to the less hindered 2-position.
- Electronic effects : Electron-withdrawing groups (e.g., carboxamide) deactivate the pyrazine ring, favoring nucleophilic aromatic substitution at electron-deficient sites.
- Validation : Compare reaction outcomes using substituents with varying steric bulk (e.g., methyl vs. cyclopropyl) and electronic profiles (e.g., –NO2 vs. –OCH3) .
Q. What mechanistic insights explain contradictory yields in amidoxime-to-oxadiazole cyclization?
- Methodology : Cyclization efficiency depends on solvent polarity and catalyst choice. For example, 1,1,1-trimethoxyethane promotes dehydration, while TsOH acid catalyzes amidoxime cyclization to 1,2,4-oxadiazoles (, Step 5). Competing pathways (e.g., hydrolysis or dimerization) can reduce yields; optimize by adjusting reaction time (2–6 hours) and monitoring with TLC (PE:EtOAc = 1:1, Rf = 0.6) .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking studies : Use software like AutoDock Vina to model binding to targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity). The benzo[d]thiazole moiety may act as a hydrophobic anchor, while the pyrazine-thiophene system engages in π-π stacking (similar to compounds in ) .
- In vitro assays : Test against bacterial/cancer cell lines (e.g., MIC values for M. tuberculosis), and correlate results with structural analogs (e.g., thiazole-triazole hybrids in ) .
Q. What strategies improve photostability for applications in optoelectronic materials?
- Methodology :
- Substitution : Introduce electron-donating groups (e.g., –OCH3) on the benzo[d]thiazole to stabilize excited states.
- Coordination chemistry : Synthesize Ru(II) or Mn(II) complexes (e.g., ’s HL1 ligand) to enhance charge-transfer properties.
- Accelerated testing : Expose to UV-Vis light (λ = 300–400 nm) and monitor degradation via HPLC .
Data Contradiction Analysis
Q. Why do reported synthetic yields for similar compounds vary widely (e.g., 6–95%)?
- Analysis : Yield discrepancies arise from:
- Purification methods : Low-yielding reactions (e.g., 6% in ) may lack optimized chromatographic conditions (e.g., NH4HCO3 buffer in preparative HPLC).
- Intermediate stability : Hydroxylamine intermediates () are prone to oxidation, requiring inert atmospheres (N2/Ar).
- Scale effects : Milligram-scale reactions ( ) often report lower reproducibility than gram-scale syntheses .
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
